Designated Pharmaceutical Impurity Standard: Niraparib Impurity 11 and Lenalidomide Impurity 24
Methyl 3-methyl-2-nitrobenzoate is the chemically defined entity for Niraparib Impurity 11 and Lenalidomide Impurity 24, supplied with detailed characterization data compliant with ANDA regulatory guidelines . In contrast, the regioisomer methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1) serves as a Lenalidomide synthetic intermediate but is not designated as the same impurity standard. A validated RP-HPLC method specifically detects and quantifies methyl 3-methyl-2-nitrobenzoate-related impurities in Lenalidomide drug substance, establishing a quantitative analytical framework for this compound that does not extend to the 2-methyl-3-nitro regioisomer . The target compound is produced under ISO 17034 reference material producer certification as Lenalidomide Impurity 24 .
| Evidence Dimension | Pharmaceutical impurity regulatory identity and analytical method applicability |
|---|---|
| Target Compound Data | Designated Niraparib Impurity 11 and Lenalidomide Impurity 24; validated RP-HPLC method available; ISO 17034 certified reference material |
| Comparator Or Baseline | Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1): Lenalidomide synthetic intermediate but not the same impurity standard; no equivalent Niraparib impurity designation |
| Quantified Difference | Mutually exclusive regulatory identity; different CAS numbers drive different analytical method targets |
| Conditions | Pharmaceutical impurity profiling per ICH guidelines; RP-HPLC method validated per Gaddam et al. (2020) |
Why This Matters
For pharmaceutical quality control laboratories and ANDA filers, procuring the correct CAS 5471-82-9 is non-negotiable—the regioisomer CAS 59382-59-1 cannot substitute, as it fails identity testing in validated impurity methods.
- [1] ChemWhat. Niraparib Impurity 11 (CAS 5471-82-9). https://www.chemwhat.com/niraparib-impurity-11-cas-5471-82-9 View Source
- [2] Gaddam, K.; Kanne, S.; Gundala, T. R.; Mamilla, Y. R.; Chinna, G. R. N. Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry 2020, 32 (12), 2965–2970. View Source
